N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials may include 4-methoxyphenyl ethylamine, pyrrolidine, and piperidine-4-carboxylic acid. The synthesis may involve:
Formation of the amide bond: This can be achieved by reacting 4-methoxyphenyl ethylamine with piperidine-4-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or a carboxylic acid derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to its observed effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide: can be compared with other piperidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the methoxyphenyl group and the pyrrolidin-1-ylsulfonyl moiety. These features may confer unique pharmacological properties and make it a valuable compound for research and development.
Biological Activity
N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with various functional groups. Its IUPAC name is N-[1-(4-methoxyphenyl)ethyl]-1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxamide, and it has the molecular formula C19H29N3O4S .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The proposed mechanisms include:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing pathways related to pain perception and inflammation.
- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
The exact pathways remain under investigation, but initial studies suggest significant interactions with G-protein coupled receptors (GPCRs) and other cellular targets .
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation in animal models, potentially making it a candidate for treating inflammatory diseases.
- Analgesic Properties : The compound has been investigated for its pain-relieving effects, showing promise in models of acute and chronic pain .
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with other piperidine derivatives known for similar activities. The following table summarizes key differences:
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vivo Studies : Animal models have shown that administration of the compound leads to significant reductions in inflammatory markers, suggesting a robust anti-inflammatory effect.
- Cell Culture Experiments : In vitro assays demonstrated that the compound inhibits the proliferation of specific cancer cell lines, indicating potential anticancer properties.
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
- Anti-cancer Activity : Studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines, with IC50 values lower than those of established chemotherapeutics in some cases .
- Neuroprotective Effects : Emerging evidence suggests potential neuroprotective properties, warranting further investigation into its role in neurodegenerative diseases.
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-15(16-5-7-18(26-2)8-6-16)20-19(23)17-9-13-22(14-10-17)27(24,25)21-11-3-4-12-21/h5-8,15,17H,3-4,9-14H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWABJGUZLDLOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2CCN(CC2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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